molecular formula C13H16N4O B7002643 N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide

N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide

Cat. No.: B7002643
M. Wt: 244.29 g/mol
InChI Key: PQSBZSIHYKGPDQ-UHFFFAOYSA-N
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Description

N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide is a compound that belongs to the class of pyridazine derivatives Pyridazine rings are known for their unique physicochemical properties, which make them valuable in drug discovery and development

Properties

IUPAC Name

N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-9-13(6-2-1-3-7-13)10-15-12(18)11-5-4-8-16-17-11/h4-5,8H,1-3,6-7,10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBZSIHYKGPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=NN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like aromatic amines . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic amines in boiling acetic acid can yield N-arylimino-pyrano[2,3-c]pyridine derivatives .

Scientific Research Applications

N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide is unique due to its specific structure and the presence of both a cyano group and a pyridazine ring

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